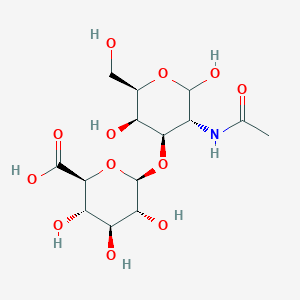
N-Acetylchondrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylchondrosine is a member of carbohydrates and carbohydrate derivatives.
Aplicaciones Científicas De Investigación
Glycoscience Research
N-Acetylchondrosine plays a significant role in glycoscience, particularly in the synthesis of complex carbohydrates and glycoconjugates. Its utility in research stems from its involvement in enzymatic reactions and its ability to serve as a substrate for glycosyltransferases.
- Synthesis of Glycans : this compound is utilized in the synthesis of polysaccharides through copolymerization with other disaccharide oxazolines. This process has implications for developing functional biomaterials and therapeutic agents, including drugs and vaccines .
- Glycan-Binding Protein Identification : Synthetic oligosaccharides derived from this compound are critical for identifying glycan-binding proteins. These proteins are essential for understanding various biological processes and developing diagnostic tools using glycan microarrays .
Drug Development
This compound has potential applications in drug development, particularly in creating carbohydrate-based therapeutics.
- Cancer Vaccines : Research indicates that this compound can be involved in designing carbohydrate-based vaccines targeting cancer cells. These vaccines aim to stimulate an immune response against specific tumor-associated antigens .
- Anticoagulants : The synthesis of heparin oligosaccharides from nonsulfated polysaccharides using this compound derivatives has led to the development of anticoagulant agents such as fondaparinux sodium (Arixtra®). This compound is used clinically for treating deep vein thrombosis .
Biomaterials
The unique properties of this compound make it suitable for various biomaterial applications.
- Hydrogels and Scaffolds : this compound is explored as a component in hydrogels and scaffolds for tissue engineering. Its biocompatibility and ability to support cell growth make it a promising candidate for regenerative medicine .
- Functional Foods : There is ongoing research into the use of this compound as a functional food ingredient, particularly for bone health and obesity treatment. Its properties may help regulate gut microbiota and enhance overall health .
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Kinetic Studies : A study characterized the kinetic parameters of this compound when used as an acceptor substrate for glycosyltransferases. The apparent Km values suggest its effectiveness in biosynthetic pathways related to glycosaminoglycans .
- Hair Growth Promotion : Patented formulations containing this compound have been investigated for promoting hair growth. These formulations leverage its biochemical properties to stimulate hair follicles .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Glycoscience Research | Synthesis of glycans; identification of glycan-binding proteins |
| Drug Development | Development of cancer vaccines; synthesis of anticoagulant agents |
| Biomaterials | Use in hydrogels and scaffolds; potential as a functional food ingredient |
| Case Studies | Kinetic studies on glycosyltransferase activity; hair growth promotion formulations |
Propiedades
Número CAS |
18341-92-9 |
|---|---|
Fórmula molecular |
C14H23NO12 |
Peso molecular |
397.33 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
Clave InChI |
LJORHONFMDUUHP-XQLAHFFZSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
N-acetylchondrosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















